5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethoxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The presence of the ethoxy and methyl groups can influence its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which can enhance its solubility and reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-ethoxy-3-ethyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-6-7(9)8(12-5-2)11(3)10-6/h4-5,9H2,1-3H3 |
InChI Key |
OVNNDWVVGWVIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)OCC)C |
Origin of Product |
United States |
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